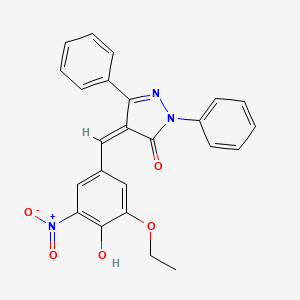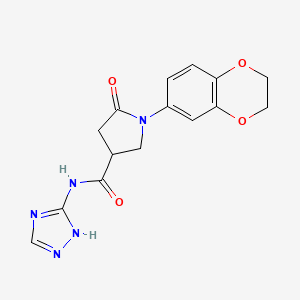
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as CMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the indolinone family of compounds, which have been shown to have a variety of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
実験室実験の利点と制限
One of the main advantages of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one for lab experiments is its potent anticancer activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one of the limitations of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are a number of future directions for research on 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of research is to further elucidate its mechanism of action, which may help to optimize its use in cancer treatment and other applications. Another area of research is to explore its potential use in combination with other anticancer drugs or therapies, which may enhance its effectiveness. Additionally, research could be done to explore the potential use of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in the treatment of other diseases, such as inflammatory diseases and viral infections.
合成法
The synthesis of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with indoline-2-one in the presence of a base catalyst. The resulting product is then reduced to form the final compound, 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. This synthesis method has been optimized to produce high yields of pure 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, making it a cost-effective and efficient way to produce the compound for research purposes.
科学的研究の応用
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
特性
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-7-6-11(17)8-10(15)9-13-12-4-2-3-5-14(12)18-16(13)19/h2-8,13H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYFXMFWADZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)
![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6059438.png)

![1-(3,4-difluorobenzyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6059463.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea](/img/structure/B6059484.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)
![2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6059528.png)
![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6059540.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)